molecular formula C19H27N3O2 B8089834 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B8089834
M. Wt: 329.4 g/mol
InChI Key: XVJUDWGUZBJCRU-GJZGRUSLSA-N
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Description

The compound 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic molecule featuring multiple functional groups, including oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include tert-butylamine, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized under specific conditions to form corresponding oxazoles.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology and Medicine

In the field of biology and medicine, this compound may serve as a lead compound for drug development. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to new therapeutic agents.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxazole and pyridine rings can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their activity. This compound may also inhibit or activate enzymes by binding to their active sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine apart is its combination of oxazole and pyridine rings, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5R)-5-tert-butyl-2-[6-[(5R)-5-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-20-16(23-14)12-8-7-9-13(22-12)17-21-11-15(24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJUDWGUZBJCRU-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN=C(O1)C2=NC(=CC=C2)C3=NCC(O3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CN=C(O1)C2=NC(=CC=C2)C3=NC[C@H](O3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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